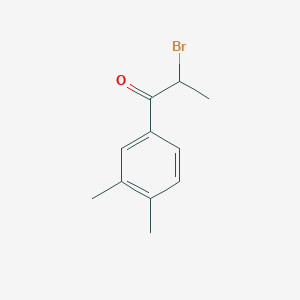![molecular formula C12H15BN2O2 B1293132 [2-(3,5-ジメチル-1H-ピラゾール-1-イル)-4-メチルフェニル]ボロン酸 CAS No. 1287753-41-6](/img/structure/B1293132.png)
[2-(3,5-ジメチル-1H-ピラゾール-1-イル)-4-メチルフェニル]ボロン酸
概要
説明
[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms, and a boronic acid group, which is characterized by the presence of a boron atom bonded to two hydroxyl groups.
科学的研究の応用
Chemistry:
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: Key intermediate in the synthesis of complex organic molecules.
Biology:
Bioconjugation: Utilized in the development of bioconjugates for imaging and therapeutic applications.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the design of new drugs.
Industry:
Materials Science: Used in the development of advanced materials, including polymers and nanomaterials .
作用機序
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, [2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]boronic acid would act as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new palladium-carbon bond with an electrophilic organic group . In transmetalation, the organoboron compound (like our compound of interest) transfers the organic group from boron to palladium .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, in which this compound can participate, is widely used in organic synthesis for the construction of carbon–carbon bonds . This can lead to the formation of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific context of the reaction.
Result of Action
The molecular and cellular effects of [2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]boronic acid would largely depend on the specific context of its use. In the context of Suzuki–Miyaura cross-coupling reactions, the compound would contribute to the formation of new carbon–carbon bonds . This could lead to the synthesis of various organic compounds with potential applications in pharmaceuticals, agrochemicals, and materials science.
Action Environment
The action, efficacy, and stability of [2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups . The stability of the boronic acid can also be influenced by factors such as pH and temperature.
生化学分析
Biochemical Properties
[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]boronic acid plays a significant role in biochemical reactions, primarily due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various biochemical assays and applications. The compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form complexes with hydroxyl groups on these biomolecules. For example, it can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity .
Cellular Effects
The effects of [2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]boronic acid on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of various kinases and phosphatases, leading to alterations in cell signaling cascades. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins. In terms of cellular metabolism, [2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]boronic acid can inhibit enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux .
Molecular Mechanism
At the molecular level, [2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]boronic acid exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the target enzyme. For instance, the compound can inhibit proteases by forming a covalent bond with the active site serine residue, thereby preventing substrate binding and catalysis. Additionally, it can modulate gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]boronic acid can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or high temperatures. Long-term studies have shown that the compound can have sustained effects on cellular function, with some effects becoming more pronounced over time. For example, prolonged exposure to the compound can lead to cumulative inhibition of enzyme activity and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of [2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]boronic acid vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function. At high doses, it can exhibit toxic or adverse effects. For instance, high doses of the compound can lead to enzyme inhibition, resulting in metabolic imbalances and potential toxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]boronic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, the compound can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolite levels and metabolic flux. Additionally, it can affect the activity of enzymes involved in amino acid metabolism and lipid biosynthesis .
Transport and Distribution
The transport and distribution of [2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]boronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters and distributed to various cellular compartments. It can also bind to proteins in the cytoplasm and nucleus, affecting its localization and accumulation. These interactions can influence the compound’s biological activity and efficacy .
Subcellular Localization
The subcellular localization of [2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]boronic acid is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it can be localized to the nucleus by binding to nuclear transport proteins or to the mitochondria by interacting with mitochondrial targeting sequences. These localization mechanisms ensure that the compound exerts its effects at the appropriate sites within the cell .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative to form the pyrazole ring. The resulting pyrazole can then be functionalized with a boronic acid group through various methods, including direct borylation or transition metal-catalyzed cross-coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity .
化学反応の分析
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.
Reduction: The pyrazole ring can be reduced under specific conditions to form pyrazolines.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Halogenated compounds or other electrophiles in the presence of a base.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Pyrazolines.
Substitution: Various substituted pyrazole derivatives
類似化合物との比較
- 6-Methylpyridine-3-boronic acid
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- 5-Methylpyridine-3-boronic acid
Uniqueness: The presence of the pyrazole ring in [2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]boronic acid imparts unique electronic properties that can enhance its reactivity and selectivity in various chemical reactions. This makes it a valuable compound in both academic research and industrial applications .
特性
IUPAC Name |
[2-(3,5-dimethylpyrazol-1-yl)-4-methylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O2/c1-8-4-5-11(13(16)17)12(6-8)15-10(3)7-9(2)14-15/h4-7,16-17H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNRTWNGRDPMFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C)N2C(=CC(=N2)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901174021 | |
| Record name | B-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901174021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1287753-41-6 | |
| Record name | B-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1287753-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901174021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


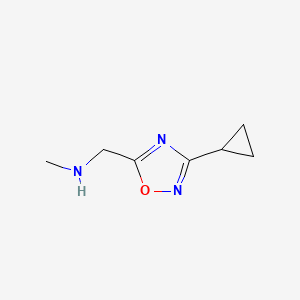


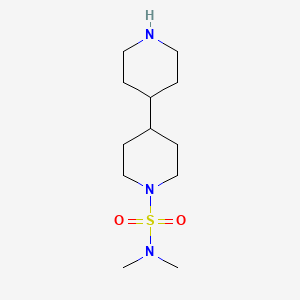

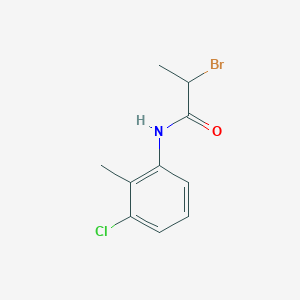

![1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B1293064.png)
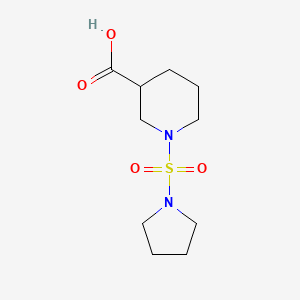
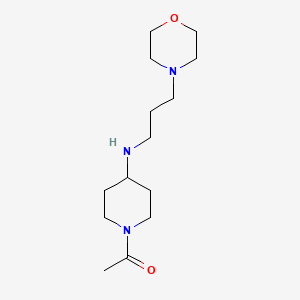
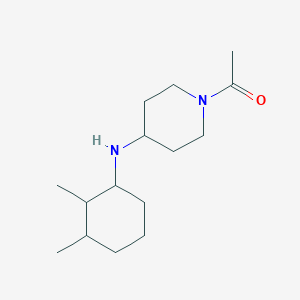
![2-[5-(bromomethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole](/img/structure/B1293069.png)
